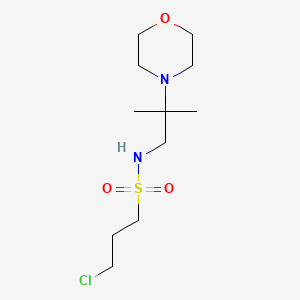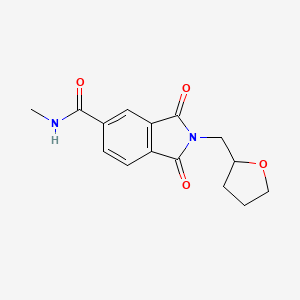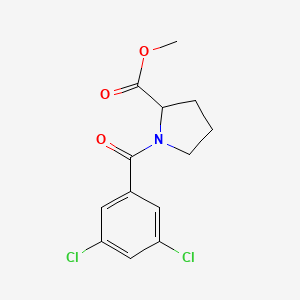
3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as CP-690,550 and belongs to the class of Janus kinase inhibitors.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide involves the inhibition of Janus kinases. Janus kinases are enzymes that are involved in the signaling pathways of cytokines. By inhibiting Janus kinases, this compound blocks the activity of certain cytokines that are involved in the immune response. This leads to a reduction in inflammation and an improvement in symptoms of autoimmune diseases.
Biochemical and Physiological Effects
3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide has been shown to have significant biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation and improve symptoms of autoimmune diseases such as rheumatoid arthritis and psoriasis. In addition, this compound has also been shown to have potential applications in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide in lab experiments is its specificity for Janus kinases. This compound has been shown to selectively inhibit Janus kinases and has minimal effects on other enzymes. This makes it a useful tool for studying the role of Janus kinases in various biological processes.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cell types and may not be suitable for all experiments. In addition, the high cost of this compound may limit its use in certain labs.
Direcciones Futuras
There are several future directions for the study of 3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide. One area of research is the development of more selective Janus kinase inhibitors that have fewer side effects. Another area of research is the study of the role of Janus kinases in various biological processes. This may lead to the development of new therapies for autoimmune diseases and cancer. Finally, the use of this compound in combination with other drugs may lead to improved treatment options for various diseases.
Métodos De Síntesis
The synthesis of 3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide involves the reaction of 3-chloro-4-(4-morpholinyl)butan-1-amine with propane-1-sulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide has been extensively studied for its potential applications in the treatment of various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound acts as a Janus kinase inhibitor and blocks the activity of certain cytokines that are involved in the immune response. In addition, this compound has also been studied for its potential applications in the treatment of cancer.
Propiedades
IUPAC Name |
3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23ClN2O3S/c1-11(2,14-5-7-17-8-6-14)10-13-18(15,16)9-3-4-12/h13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYPONPOPRYIOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)CCCCl)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-methyl-2-morpholin-4-ylpropyl)propane-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B7545247.png)
![1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea](/img/structure/B7545258.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7545280.png)
![N-[2-(2,6-difluoroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7545283.png)
![2-[[1-(2-Methoxy-5-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7545300.png)

![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7545320.png)



![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)